(2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXOMUIJEUEXIB-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.
Coupling Reactions: The phenylthiazole can be coupled with a fluorophenyl group using Suzuki or Heck coupling reactions.
Formation of the Propenenitrile Group: This step might involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Products might include sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications might include its use in the synthesis of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- Compound A: (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile Key Difference: Chlorophenyl replaces phenyl at the thiazole 4-position; thiophen-2-yl substitutes the 4-fluorophenyl group. Impact: Chlorine’s electronegativity may enhance lipophilicity compared to phenyl, while the thiophene’s sulfur atom could alter π-stacking interactions. Reduced planarity due to thiophene’s non-aromatic character may affect crystallinity .
- Compound B: (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile Key Difference: Ethoxyphenylamino group replaces 4-fluorophenyl. The amino group introduces basicity, which may influence pharmacokinetics in biological systems .
Modifications to the Acrylonitrile Moiety
- Compound C: (2E)-3-(2-Chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide Key Difference: Thiadiazole replaces thiazole; sulfonyl and amide groups are present. Impact: The sulfonyl group enhances polarity and may confer protease inhibition activity.
- Compound D: (2E)-2-{4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-(dimethylamino)prop-2-enenitrile Key Difference: Dimethylamino group substitutes fluorine; furan with dichlorophenyl is appended. Impact: The electron-donating dimethylamino group may reduce electrophilicity of the acrylonitrile, altering reactivity. The dichlorophenyl-furan moiety increases aromatic surface area, possibly enhancing intercalation properties .
Electronic and Conformational Effects
- Planarity and Crystallinity: The target compound’s near-planar structure (except for the perpendicular fluorophenyl group) contrasts with Compound A’s thiophene-induced distortion. Planarity favors dense crystal packing, as seen in isostructural analogs with triclinic symmetry . Compound D’s furan-thiazole system may adopt a twisted conformation due to steric clashes between dichlorophenyl and dimethylamino groups .
Electronic Effects :
Data Table: Comparative Analysis
Biological Activity
The compound (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a member of the thiazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction conditions often include reflux in solvents such as ethanol, with the final product characterized using techniques like NMR and IR spectroscopy.
Table 1: Spectroscopic Data of this compound
| Spectroscopic Technique | Observed Value |
|---|---|
| IR (cm⁻¹) | 3130 (N-H), 3045 (C-H aromatic), 2926 (C-H aliphatic) |
| ¹H NMR (ppm) | δ 7.5 - 8.0 (aromatic protons), δ 6.5 (vinyl protons) |
| Mass Spectrometry | m/z = [M]+ calculated for C₁₅H₁₂FN₂S |
Biological Activity
Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including antimicrobial properties. The specific compound has shown promising results against various bacterial strains.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Chromobacterium violaceum | 16 |
The antimicrobial mechanism of thiazole derivatives often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For instance, the presence of the fluorophenyl group may enhance lipophilicity, allowing better membrane penetration and subsequent disruption of cellular functions.
Case Studies
-
Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of thiazole derivatives in treating infections caused by resistant bacterial strains. The compound was tested alongside known antibiotics to evaluate synergistic effects.
- Findings : The compound exhibited a synergistic effect when combined with amoxicillin against Staphylococcus aureus, reducing the MIC by half.
- Toxicological Assessment : Another research article focused on evaluating the cytotoxicity of this compound using human cell lines. The results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
Q & A
Q. Example Reaction Data
| Reactants | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 4-Fluorophenylacetonitrile | NaOH | Ethanol | 89–95 | >98% |
Advanced: How can discrepancies in reported melting points or spectral data for this compound be resolved?
Answer:
Discrepancies often arise from polymorphism , solvent residues , or analytical techniques . To address this:
- Recrystallization : Use a single solvent system (e.g., ethanol) to isolate the thermodynamically stable polymorph .
- Spectroscopic cross-validation : Compare -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and FT-IR (e.g., 2220 cm for nitrile stretch) with literature .
- X-ray crystallography : Resolve structural ambiguities via single-crystal analysis, as done for related enenitriles (e.g., C–C bond length: 1.34 Å) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- -NMR/-NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (e.g., nitrile carbon at ~115 ppm) .
- FT-IR : Confirm functional groups (e.g., nitrile: 2215–2225 cm, thiazole C=N: 1600 cm) .
- HPLC : Ensure >95% purity using a C18 column (mobile phase: acetonitrile/water, 70:30) .
Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311G**) provide insights into:
- HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., ΔE ≈ 4.5 eV for similar thiazoles) .
- Electrostatic potential maps : Identify nucleophilic (fluorophenyl) and electrophilic (nitrile) sites .
- Geometric optimization : Validate the E-configuration via dihedral angle analysis (e.g., 175–180° for planar enenitrile) .
Q. Example DFT Data
| Property | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.7 |
| Dipole moment (Debye) | 3.8 |
Advanced: What strategies are effective for evaluating the biological activity of this compound, such as antimicrobial potential?
Answer:
- Agar dilution method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MIC determination : Use serial dilution (range: 1–128 µg/mL) and compare with standard antibiotics (e.g., ciprofloxacin) .
- Structure-activity relationship (SAR) : Modify the thiazole or fluorophenyl moiety to enhance activity, as seen in triazole analogs .
Q. Example Bioactivity Data
| Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 16 |
| E. coli | 64 |
Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Answer:
- Detailed protocols : Specify reaction time (6–8 hr), temperature (reflux), and stoichiometry (1:1 ketone/nitrile) .
- Quality control : Mandate NMR and HPLC data submission for cross-lab validation .
- Reference standards : Use commercially available intermediates (e.g., 4-phenylthiazole-2-carbaldehyde) with ≥98% purity .
Advanced: What crystallographic techniques confirm the stereochemical configuration of the (2E)-isomer?
Answer:
- Single-crystal X-ray diffraction : Resolve the E-configuration via torsion angles (e.g., C=C–C≡N torsion ≈ 175°) .
- Packing analysis : Identify intermolecular interactions (e.g., π-stacking between thiazole and fluorophenyl groups) .
- CIF validation : Check R-factor (<0.05) and data-to-parameter ratio (>15) for reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
